Glycocholic Acid 3-O-β-Glucuronide Disodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

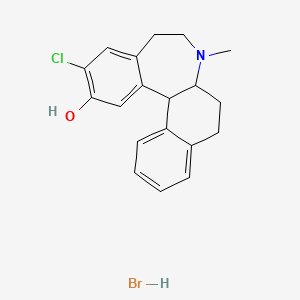

Glycocholic Acid 3-O-β-Glucuronide Disodium Salt, also known as this compound, is a useful research compound. Its molecular formula is C₃₃H₅₁NNa₂O₁₂ and its molecular weight is 699.74. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Application in Near-Infrared Fluorescent Probes

Glycocholic Acid 3-O-β-Glucuronide Disodium Salt has been utilized in the development of near-infrared fluorescent probes. These probes are designed for real-time detection of β-Glucuronidase (GLU), a biomarker for primary cancers and intestinal metabolism of drugs or endogenous substances. The probes offer high sensitivity and selectivity, enabling effective monitoring of GLU in vivo, particularly in hepatoma carcinoma cells and tumor tissues. This application is significant for cancer diagnosis and therapy as well as evaluating the intestinal distribution of GLU in animals and humans (Jin et al., 2018).

Role in Biotransformation Processes

Glycyrrhetic Acid 3-O-Mono-β-D-Glucuronide (GAMG), a derivative related to this compound, is notable for its high sweetness and strong biological activities. It is produced efficiently through biotransformation processes, with several β-glucuronidases (β-GUS) identified as key enzymes in converting glycyrrhizin into GAMG. This transformation is crucial for generating high-value compounds in the food and pharmaceutical industries (Guo et al., 2018).

Application in Capillary Electrophoresis

Studies have explored the use of this compound in capillary electrophoresis, particularly for the separation of sugar acids like gluconic, galacturonic, and glucuronic acids. This application is relevant in food research, allowing for precise and efficient analysis of sugar acids in various food samples, including must and wine (García Moreno et al., 2002).

Biotechnological Production and Application

In biotechnology, this compound plays a role in the production and application of various glycosaminoglycans (GAGs), which are important in biomedical fields. These applications include drug delivery systems and tissue engineering, leveraging the unique properties of GAGs for therapeutic purposes (Schiraldi et al., 2010).

Enzymatic Conversion in Pharmaceutical Intermediate

The compound is involved in the enzymatic conversion processes, such as the transformation of glycyrrhizin into Glycyrrhetinic Acid 3-O-Mono-β-D-Glucuronide (GAMG). This conversion is significant in the pharmaceutical industry for creating intermediates and functional sweeteners with broad applications (Jiang et al., 2019).

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Glycocholic Acid 3-O-β-Glucuronide Disodium Salt involves the conversion of Glycocholic Acid to Glycocholic Acid 3-O-β-Glucuronide, followed by the addition of disodium salt to the final product.", "Starting Materials": [ "Glycocholic Acid", "Glucuronic Acid", "Sodium Hydroxide", "Sodium Chloride", "Water" ], "Reaction": [ "Step 1: Glycocholic Acid is reacted with Glucuronic Acid in the presence of Sodium Hydroxide to form Glycocholic Acid 3-O-β-Glucuronide.", "Step 2: The resulting Glycocholic Acid 3-O-β-Glucuronide is then treated with Sodium Chloride to form Glycocholic Acid 3-O-β-Glucuronide Disodium Salt.", "Step 3: The final product is purified and isolated through crystallization or chromatography techniques." ] } | |

CAS No. |

75672-42-3 |

Molecular Formula |

C₃₃H₅₁NNa₂O₁₂ |

Molecular Weight |

699.74 |

Synonyms |

Cholane, β-D-Glucopyranosiduronic Acid Derivative; (3α,5β,7α,12α)-24-[(Carboxymethyl)amino]-7,12-dihydroxy-24-oxocholan-3-yl, β-D-Glucopyranosiduronic Acid Disodium Salt |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.